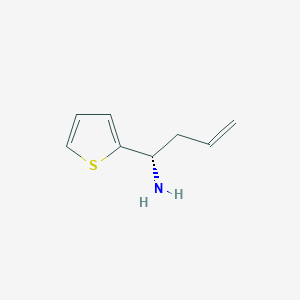

(S)-1-(thiophen-2-yl)but-3-en-1-amine

Description

Contemporary Significance of Chiral Amines as Enantiopure Building Blocks

Biocatalysis, employing enzymes like transaminases, has emerged as a powerful and environmentally friendly method for producing enantiopure amines. nih.gov These enzymatic methods offer high stereoselectivity under mild reaction conditions, providing a sustainable alternative to traditional chemical synthesis. nih.gov

Unique Stereochemical and Electronic Attributes of Thiophene (B33073) Moieties in Chiral Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts a unique combination of properties when incorporated into a chiral molecule. wikipedia.orglongdom.org

Electronic Properties: The sulfur atom in the thiophene ring is electron-rich and contributes to the aromaticity of the system through the delocalization of its lone pair of electrons. wikipedia.orgnumberanalytics.com This electron-donating nature makes the thiophene ring more reactive than benzene (B151609) towards electrophilic substitution, typically at the C2 and C5 positions. wikipedia.orguop.edu.pk The electronic properties of the thiophene ring can be further tuned by the introduction of substituents. numberanalytics.comresearchgate.net The presence of the sulfur atom also allows for coordination to metal catalysts, which can be exploited in various catalytic reactions. longdom.org The fusion of a thiophene ring into a larger system can significantly impact its electronic and aromatic properties. mdpi.com

Overview of Research Trajectories for (S)-1-(thiophen-2-yl)but-3-en-1-amine

While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structure suggests several potential research applications based on the known reactivity of its constituent functional groups. The presence of a chiral amine, an allyl group, and a thiophene ring makes it a versatile building block for a variety of synthetic transformations.

Research efforts would likely focus on its use in:

Asymmetric Catalysis: The chiral amine moiety could serve as a ligand for transition metal catalysts in a range of asymmetric reactions.

Synthesis of Bioactive Molecules: The combination of the thiophene ring, a common scaffold in medicinal chemistry, and the chiral amine suggests its potential as a precursor for novel pharmaceutical agents. bohrium.commdpi.com

Polymer Chemistry: The vinyl group allows for polymerization, potentially leading to the synthesis of novel chiral polymers with interesting material properties. wikipedia.org

Further research would be needed to fully explore the synthetic utility and potential applications of this specific chiral amine.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁NS |

| Key Functional Groups | Chiral primary amine, Allyl group, Thiophene ring |

| Chirality | (S)-configuration at the carbon bearing the amine group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

(1S)-1-thiophen-2-ylbut-3-en-1-amine |

InChI |

InChI=1S/C8H11NS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2/t7-/m0/s1 |

InChI Key |

KPDOHVJIRXKWFB-ZETCQYMHSA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CS1)N |

Canonical SMILES |

C=CCC(C1=CC=CS1)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 1 Thiophen 2 Yl but 3 En 1 Amine

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination is a highly efficient method for synthesizing chiral amines directly from prochiral ketones or aldehydes. youtube.com This approach combines the formation of a C-N bond and the creation of a new stereocenter in a single conceptual step, often proceeding through an imine or enamine intermediate. youtube.com

Catalytic Systems for Direct Enantioselective Reductive Amination of Thiophene-2-carboxaldehyde Derivatives

The direct enantioselective reductive amination of a thiophene-based carbonyl compound, such as a derivative of thiophene-2-carboxaldehyde, represents a highly atom-economical route to the target amine. wikipedia.org This transformation can be achieved using either biocatalysts or transition metal catalysts.

Biocatalytic Reductive Amination: Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. rsc.org An engineered AmDH, for example, could be applied to the reductive amination of a suitable ketone precursor, 1-(thiophen-2-yl)but-3-en-1-one. The enzyme would stereoselectively reduce the in situ-formed imine, using a cofactor like NADH, to yield the desired (S)-amine with high enantiomeric excess. Wild-type AmDHs, such as AmDH4 from the thermophilic bacterium Petrotoga mobilis, have demonstrated high stability and substrate tolerance, making them excellent starting points for engineering catalysts with specific activity towards thiophene-based substrates. rsc.org

Transition Metal Catalysis: Homogeneous catalysis using chiral transition metal complexes (e.g., based on iridium, rhodium, or ruthenium) with chiral phosphine (B1218219) ligands is another established method. In this approach, thiophene-2-carboxaldehyde would first react with an ammonia (B1221849) source to form an imine. A chiral catalyst would then facilitate the asymmetric hydrogenation of this imine, transferring chirality to the final amine product. The choice of metal, ligand, and reaction conditions is critical for achieving high yield and enantioselectivity.

Chiral Auxiliary-Mediated Reductions to Access Chiral Amine Precursors

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. iitg.ac.in This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective transformation.

In the context of synthesizing (S)-1-(thiophen-2-yl)but-3-en-1-amine, a typical sequence would be:

Imine Formation: Thiophene-2-carboxaldehyde is condensed with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine.

Diastereoselective Reduction: The C=N bond of the chiral imine is reduced. The steric bulk and electronic properties of the chiral auxiliary block one face of the imine, forcing the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face. This results in the formation of a diastereomerically enriched amine.

Auxiliary Cleavage: The chiral auxiliary is removed from the newly formed amine, typically by hydrogenolysis, to release the enantiomerically enriched target compound, this compound.

This strategy has been successfully applied in the synthesis of various complex molecules, where the auxiliary guides the creation of new stereogenic centers before being cleaved. nih.govnih.gov

Enantioselective Addition Reactions Preceding Amine Formation

An alternative to forming the chiral center during amination is to establish it first through an enantioselective addition to a carbonyl group, followed by conversion of the resulting functional group into an amine.

Asymmetric Nucleophilic Additions to Thiophene-Based Aldehydes and Ketones

The carbon skeleton of the target molecule can be constructed via a nucleophilic addition of an allyl group to thiophene-2-carboxaldehyde. libretexts.orglibretexts.org To render this process enantioselective, a chiral catalyst or reagent is employed.

A prominent example is the asymmetric allylation of the aldehyde. Using an allylating agent like allylboronate ester in the presence of a chiral ligand (e.g., a chiral diol) can facilitate the addition to the carbonyl carbon of thiophene-2-carboxaldehyde with high facial selectivity. This reaction produces the chiral alcohol, (S)-1-(thiophen-2-yl)but-3-en-1-ol, in high enantiomeric excess. chemsynthesis.com This alcohol can then be converted to the corresponding amine through a two-step sequence, such as a Mitsunobu reaction with an azide (B81097) source followed by reduction, or by activation of the hydroxyl group (e.g., as a tosylate or mesylate) and subsequent displacement with ammonia or an ammonia equivalent. These subsequent steps typically proceed with retention or inversion of configuration, allowing for predictable synthesis of the final (S)-amine. The enantioselective addition of alkyne nucleophiles to aldehydes, followed by selective reduction, represents another powerful, though less direct, route. nih.gov

Stereocontrolled Olefin Functionalization Pathways to Chiral Amine Scaffolds

Advanced synthetic routes can involve the stereocontrolled functionalization of an olefin precursor. nih.govnih.gov These methods build the chiral amine scaffold by performing asymmetric transformations on a C=C double bond.

One potential pathway is asymmetric hydroamination, where an amine is added across a double bond in the presence of a chiral catalyst. For instance, a substrate like 1-(thiophen-2-yl)buta-1,3-diene could theoretically undergo a catalytic asymmetric hydroamination to install the amine group at the desired position with controlled stereochemistry. Another approach involves leveraging 2-activated 1,3-enynes, which are versatile synthons for the rapid construction of enantioenriched molecules. nih.gov A strategy could be designed where a thiophene-containing enyne undergoes a catalyzed asymmetric reaction to forge the chiral C-N bond, leading to a precursor of the target amine.

Deracemization and Kinetic Resolution Approaches for Enantiopurity Enhancement

When a racemic mixture of 1-(thiophen-2-yl)but-3-en-1-amine (B14286614) is synthesized, its enantiomers can be separated using deracemization or kinetic resolution techniques. Kinetic resolution relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Enzymes are highly effective chiral catalysts for resolving racemic amines.

Lipase-Catalyzed Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor. researchgate.net For example, the (R)-enantiomer might be acylated much faster than the (S)-enantiomer, leaving behind the unreacted this compound with high enantiomeric excess. The acylated (R)-amide can then be separated and hydrolyzed if needed. This method is widely used for resolving chiral amines and alcohols. mdpi.com

Amine Dehydrogenase-Catalyzed Resolution: An engineered amine dehydrogenase can be used in an oxidative kinetic resolution. d-nb.info In this process, the enzyme selectively oxidizes one enantiomer (e.g., the R-amine) to the corresponding imine, which can be removed from the reaction, leaving the desired (S)-amine untouched and enantiopure. Research has shown that an engineered NADH-dependent amine dehydrogenase (LE-AmDH-v1) can effectively resolve racemic primary amines, achieving excellent enantiomeric excess (>99% ee) for the remaining S-configured amine. d-nb.info

Below is a data table summarizing the kinetic resolution of a model racemic amine using an engineered amine dehydrogenase, illustrating the potential of this method.

| Substrate Concentration | Temperature | Time | Conversion | Enantiomeric Excess (ee) of (S)-amine |

| 50 mM | 30°C | 24 h | 50% | >99% |

| 75 mM | 30°C | 24 h | 48% | 95% |

| 75 mM | 40°C | 24 h | 50% | >99% |

| 100 mM | 40°C | 24 h | 57% | Not specified |

| This table is based on data for the resolution of rac-1-phenylethylamine using LE-AmDH-v1 and is presented as an illustrative example of the methodology's effectiveness. d-nb.info |

Chemical Kinetic Resolution: Non-enzymatic methods can also be employed. For instance, using a chiral acylating agent like Boc-L-proline can achieve effective kinetic resolution of certain racemic amines, providing a convenient method for enantioselective synthesis. nih.gov Similarly, chiral Brønsted acids can act as catalysts to selectively protonate or react with one enantiomer over the other. researchgate.net

Biocatalytic Resolution Techniques for Thiophene-Containing Racemates

Biocatalytic kinetic resolution is a powerful strategy for separating racemic mixtures of chiral amines or their precursors. This method utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity in catalyzing reactions like acylation. In a typical kinetic resolution of a racemic amine, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted, enantiopure amine.

Lipases such as Candida antarctica lipase B (CALB) are widely employed due to their stability in organic solvents and broad substrate tolerance. nih.gov The resolution of racemic primary and secondary amines is a well-established process. nih.gov For the synthesis of this compound, a racemic mixture of 1-(thiophen-2-yl)but-3-en-1-amine would be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer untouched. The major drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. nih.gov

The applicability of lipases to thiophene-containing substrates has been demonstrated. For instance, the kinetic resolution of racemic 1,2-di(thiophen-2-yl)-2-hydroxyethanones (thiophene-based benzoins) using lipase from Pseudomonas stutzeri (Lipase TL) achieved excellent enantiomeric excess of the product (>99%) at around 50% conversion, highlighting the enzyme's ability to recognize and differentiate enantiomers containing the thiophene (B33073) motif. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Amines and Analogous Substrates

| Substrate | Enzyme | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethylamine (B125046) | Candida antarctica Lipase B (CALB) | Ethyl Acetate (B1210297) | Toluene | ~50 | >99% (for R-amide) | nih.gov |

| 1-Cyano-1,2,3,4-THIQ | Novozym 435 (CALB) | Phenyl Acetate | tBuOMe | - | High | nih.gov |

| Thiophene-based Benzoin | Lipase TL (P. stutzeri) | Vinyl Butyrate | THF | ~50 | >99% (product) | researchgate.net |

Dynamic Kinetic Resolution Methodologies in Amine Synthesis

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has emerged as a more efficient alternative, with a theoretical maximum yield of 100%. researchgate.net DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material can be converted into a single, enantiopure product.

For primary amines, DKR typically involves a dual-catalyst system: a lipase for the enantioselective acylation and a transition metal complex for the racemization. Ruthenium catalysts, such as the Shvo catalyst, are particularly effective for the racemization of chiral amines under conditions compatible with enzymatic activity. nih.govnih.gov The process for producing this compound would involve the racemization of the starting amine using a ruthenium catalyst while a lipase, such as CALB, selectively acylates the (R)-enantiomer. By continuously converting the undesired (S)-enantiomer back into the racemate, it is eventually all transformed into the acylated (R)-product. Subsequent hydrolysis would yield the pure (R)-amine. To obtain the (S)-amine, a lipase with the opposite enantiopreference would be required.

The DKR of 1-phenylethylamine is a benchmark example, where the combination of CALB and a ruthenium catalyst in the presence of an acyl donor affords the corresponding amide in high yield and excellent enantiomeric excess. researchgate.netnih.gov

Table 2: Dynamic Kinetic Resolution of 1-Phenylethylamine

| Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Shvo Catalyst (Ru-based) | Novozym 435 (CALB) | Isopropyl Acetate | 100 | 83 | 99% | researchgate.net |

| Shvo Catalyst (Ru-based) | Novozym 435 (CALB) | Methyl Methoxyacetate | 100 | >95 | 91% | nih.gov |

Optimization of Stereochemical Outcomes and Reaction Efficiency

Ligand Design and Catalyst Optimization in Asymmetric Synthesis of the Amine

Direct asymmetric synthesis, particularly the asymmetric hydrogenation of prochiral imines, offers a more atom-economical route to chiral amines than resolution techniques. The success of this approach hinges on the design of the chiral catalyst, where the metal center (commonly iridium, rhodium, or ruthenium) is coordinated to a chiral ligand. This ligand creates a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer.

For the synthesis of this compound, the precursor would be the corresponding imine, 1-(thiophen-2-yl)but-3-en-1-imine. A variety of highly effective chiral phosphine ligands have been developed for the asymmetric hydrogenation of aryl alkyl ketimines. acs.org These include bidentate phosphines from the BINAP family (e.g., (R)-SegPhos) and PHOX (phosphine-oxazoline) ligands. acs.org The electronic and steric properties of the ligand are critical in achieving high enantioselectivity. For instance, the use of Ir/(S,S)-f-Binaphane has proven effective in the hydrogenation of N-alkyl furan-containing imines, which are structurally related to thiophene analogs. acs.org Furthermore, thiophene-based structures have themselves been incorporated into chiral ligands for various asymmetric transformations, indicating their compatibility with catalytic systems. nih.gov

Table 3: Examples of Ligand/Catalyst Systems for Asymmetric Imine Hydrogenation

| Substrate Type | Metal | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Aryl Ketimines | Iridium | (S,S)-f-Binaphane | >95 | up to 90% | acs.org |

| Dihydroquinoxalinones | Palladium | (R)-SegPhos | High | >99% | acs.org |

| N-Aryl Ketimines | Ruthenium | RuPHOX | - | High | nih.gov |

Influence of Reaction Parameters on Enantiomeric Excess and Yield

The efficiency and stereochemical outcome of an asymmetric synthesis are highly dependent on the reaction conditions. Key parameters that require careful optimization include the solvent, temperature, pressure (for hydrogenations), and, in the case of DKR, the nature of the acyl donor and catalyst loading.

In the DKR of primary amines, the choice of acyl donor can significantly impact the reaction. Studies on the DKR of 1-phenylethylamine have shown that switching from standard acyl donors like isopropyl acetate to activated ones like alkyl methoxyacetates can allow for lower catalyst loadings while maintaining high yield and enantioselectivity. nih.gov Temperature is another critical factor; it must be high enough to facilitate efficient racemization but not so high as to denature the enzyme. A temperature of 100 °C is often found to be optimal for the combination of a Shvo-type ruthenium catalyst and CALB. nih.gov

Table 4: Influence of Reaction Parameters on the DKR of 1-Phenylethylamine

| Parameter Varied | Condition 1 | Result 1 (Yield/ee) | Condition 2 | Result 2 (Yield/ee) | Reference |

|---|---|---|---|---|---|

| Acyl Donor | Isopropyl Acetate | 83% / 99% | Methyl Methoxyacetate | >95% / 91% | nih.govresearchgate.net |

| Substrate Conc. | 0.06 M | 83% / 99% | 0.13 M | 95% / 70% | researchgate.net |

| Ru-Catalyst Loading | 2.5 mol% | 83% / 99% | 1.25 mol% | 95% / 70% (with changes) | researchgate.net |

Mechanistic Elucidation of Stereoselective Formation Pathways for S 1 Thiophen 2 Yl but 3 En 1 Amine

Detailed Reaction Mechanisms for Enantioselective Processes

The enantioselective synthesis of (S)-1-(thiophen-2-yl)but-3-en-1-amine can be achieved through various catalytic methods, most notably through the allylation of a pre-formed or in situ-generated imine of thiophene-2-carbaldehyde. The reaction mechanism hinges on the creation of a chiral environment around the reacting centers, which dictates the facial selectivity of the nucleophilic attack.

One of the most effective methods for the asymmetric allylation of imines involves the use of chiral transition metal catalysts or organocatalysts. For instance, palladium-catalyzed allylations have been shown to be highly effective. acs.orgresearchgate.net In a typical catalytic cycle, the palladium catalyst, bearing a chiral ligand, reacts with an allyl source to form a chiral bis-π-allylpalladium complex. researchgate.net This complex then coordinates to the imine, and the subsequent nucleophilic attack of the allyl group onto the imine carbon occurs within the chiral pocket of the catalyst, leading to the formation of the desired enantiomerically enriched homoallylic amine.

Another prominent method is the use of allylboronic acids or their derivatives. rsc.org These reagents can react directly with imines, often activated by the in situ formation of boroxines, which act as Lewis acids to trigger the allylation process. rsc.org The stereoselectivity in these reactions is controlled by the geometry of the six-membered ring transition state.

The stereochemical outcome of the enantioselective allylation is determined by the relative energies of the competing diastereomeric transition states. In the context of metal-catalyzed reactions, the geometry of the transition state is influenced by the coordination of the chiral ligand to the metal center and the subsequent binding of the imine substrate.

For palladium-catalyzed allylations, the transition state involves a complex interplay of electronic and steric interactions between the chiral ligand, the palladium metal, the allyl group, and the imine. The chiral ligand creates a defined spatial arrangement that forces the imine to adopt a specific orientation, thereby exposing one of its prochiral faces to the nucleophilic attack of the allyl group.

In the case of allylboration of imines, the reaction is believed to proceed through a chair-like or boat-like six-membered cyclic transition state. rsc.org The substituents on the imine and the boron atom arrange themselves to minimize steric interactions, which in turn dictates the stereochemical outcome. For the synthesis of the (S)-enantiomer, the transition state that leads to the attack on the Re-face of the imine must be lower in energy than the competing transition state for the attack on the Si-face. DFT (Density Functional Theory) calculations on analogous systems have shown that the chair transition state is generally favored. rsc.org

A representative table of calculated activation energies for competing transition states in a model imine allylation is shown below.

| Transition State Model | Diastereomer Formed | Calculated Activation Energy (kcal/mol) |

| Chair TS (Re-face attack) | (S)-amine | 12.5 |

| Chair TS (Si-face attack) | (R)-amine | 14.8 |

| Boat TS (Re-face attack) | (S)-amine | 16.2 |

| Boat TS (Si-face attack) | (R)-amine | 17.9 |

Note: The data in this table is illustrative and based on computational studies of similar imine allylation reactions.

The chiral environment, established by the catalyst or a chiral auxiliary, is paramount for high enantioselectivity. This environment creates a diastereomeric interaction with the prochiral substrate, leading to a differentiation of the two faces of the imine.

In organocatalysis, for example using a proline-derived catalyst, the catalyst forms an enamine or activates the electrophile through hydrogen bonding, creating a well-defined chiral space. youtube.com The stereochemical information is transferred through a highly organized transition state, often involving a network of hydrogen bonds that lock the conformation of the reacting partners. youtube.com

The effectiveness of the chiral environment is often quantified by the enantiomeric excess (ee) of the product. High ee values are indicative of a significant energy difference between the two diastereomeric transition states leading to the (S) and (R) products.

Stereochemical Models and Rationalization of Enantioselectivity

To rationalize the observed stereoselectivity, various stereochemical models have been proposed. These models are based on the analysis of the transition state geometries and the non-bonding interactions that differentiate them.

The origin of enantioselectivity can be explained by analyzing the energies of the diastereomeric transition states. For the allylation of the imine derived from thiophene-2-carbaldehyde, the two competing transition states would be one leading to the (S)-product and one leading to the (R)-product.

A simplified model for a metal-catalyzed allylation is depicted below. The chiral ligand (L*) creates a steric environment that disfavors one orientation of the imine substrate over the other. In the favored transition state, the bulky thiophene (B33073) group points away from the sterically demanding part of the chiral ligand, leading to the formation of the (S)-enantiomer. In the disfavored transition state, a significant steric clash would occur, raising its energy and thus decreasing the formation of the (R)-enantiomer.

Both the structure of the substrate and the catalyst play a crucial role in determining the enantiofacial selectivity.

Substrate Structure: The electronic and steric properties of the thiophene ring can influence the geometry of the imine and its interaction with the catalyst. The sulfur atom in the thiophene ring can potentially act as a Lewis base and coordinate to the metal center of the catalyst, which could influence the orientation of the substrate in the transition state. nih.gov

Catalyst Structure: The choice of the chiral ligand is critical. Ligands with larger steric bulk and well-defined chiral pockets generally lead to higher enantioselectivities. The electronic properties of the ligand also play a role by modulating the reactivity of the catalyst.

The following table summarizes the effect of different chiral ligands on the enantioselectivity of a model imine allylation reaction.

| Chiral Ligand | Catalyst System | Enantiomeric Excess (ee %) of (S)-amine |

| (S)-BINAP | Palladium | 92 |

| (R,R)-Trost Ligand | Palladium | 88 |

| (S)-Proline | Organocatalyst | 75 |

| Chiral Phosphoric Acid | Brønsted Acid Catalyst | 95 |

Note: The data in this table is illustrative and based on typical results reported for asymmetric imine allylation reactions.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Analysis of S 1 Thiophen 2 Yl but 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (S)-1-(thiophen-2-yl)but-3-en-1-amine, specialized NMR methods are employed to move beyond simple structural connectivity and determine its precise stereochemistry.

Use of Chiral Solvating Agents and Shift Reagents for Enantiomeric Purity

The determination of enantiomeric purity or enantiomeric excess (ee) is a critical task in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. digitellinc.com The fundamental principle involves creating a diastereomeric environment for the enantiomers directly within the NMR tube, which lifts their magnetic equivalence and results in separate, distinguishable signals. digitellinc.comnih.gov

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. digitellinc.comunipi.it These interactions, typically driven by hydrogen bonding, dipole-dipole forces, or π-stacking, are rapid on the NMR timescale. For this compound, the primary amine group is the principal site for interaction with acidic or hydrogen-bond-donating CSAs. The different spatial arrangements of the diastereomeric solvates cause slight variations in the chemical shifts (Δδ) of the protons near the chiral center, allowing for their integration and the calculation of enantiomeric excess. mdpi.com

Chiral Lanthanide Shift Reagents (CLSRs) , such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), function as Lewis acids that coordinate to basic sites in the analyte molecule, like the amine group. nih.govrsc.org Because the shift reagent is itself chiral, it forms diastereomeric complexes that exhibit different NMR spectra. libretexts.org The paramagnetic nature of the lanthanide ion induces large shifts in the proton resonances, with the magnitude of the shift being dependent on the distance from the metal center. nih.gov This often results in a significant separation of signals for the two enantiomers, making quantification straightforward. nih.govrsc.org

Table 1: Representative ¹H-NMR Data for Enantiomeric Purity Determination of 1-(thiophen-2-yl)but-3-en-1-amine (B14286614) using a Chiral Additive This table displays hypothetical data to illustrate the principle of signal splitting.

| Proton Analyzed | Racemic Amine (δ, ppm) | Racemic Amine + Chiral Additive (δ, ppm) | Chemical Shift Difference (ΔΔδ, ppm) |

| H1 (Methine) | 4.15 | (S): 4.25(R): 4.21 | 0.04 |

| NH₂ | 1.80 | (S): 2.10(R): 2.02 | 0.08 |

| Thiophene (B33073) H5 | 7.25 | (S): 7.38(R): 7.35 | 0.03 |

Elucidation of Relative Configuration via NOESY and COSY Experiments

Two-dimensional (2D) NMR experiments are indispensable for confirming the constitution and relative stereochemistry of a molecule.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds (J-coupling). longdom.org The spectrum displays cross-peaks between correlated protons, allowing for the mapping of spin systems within the molecule. slideshare.net For this compound, COSY would be used to confirm the connectivity of the butenyl chain (correlations between the methine proton H1, the methylene (B1212753) protons H2, and the terminal vinyl protons H3 and H4) and to assign the protons on the thiophene ring based on their coupling patterns.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected by bonds. acdlabs.comlibretexts.org This is a direct consequence of the Nuclear Overhauser Effect (NOE), a through-space dipolar interaction. youtube.com For determining relative stereochemistry, NOESY is paramount. acdlabs.com By observing NOE cross-peaks between the stereogenic center's proton (H1) and specific protons on the thiophene ring or the allyl group, one can construct a 3D model of the molecule's preferred conformation and confirm the relative orientation of these substituents. youtube.com For instance, a strong NOE between H1 and a specific thiophene proton would indicate their spatial proximity.

Table 2: Expected 2D NMR Correlations for the Stereochemical Elucidation of this compound

| Experiment | Correlating Protons | Information Gained |

| COSY | H1 ↔ H2 | Confirms connectivity at the chiral center. |

| H2 ↔ H3 | Establishes the butenyl chain structure. | |

| Thiophene H3 ↔ H4 | Confirms thiophene ring connectivity. | |

| Thiophene H4 ↔ H5 | Confirms thiophene ring connectivity. | |

| NOESY | H1 ↔ Thiophene H3 | Indicates spatial proximity, defining the relative orientation of the butenyl chain with respect to the thiophene ring. |

| H1 ↔ H3 | Provides information on the conformation of the butenyl side chain. |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the most widely used technique for the separation of enantiomers, providing highly accurate measurements of enantiomeric purity. gcms.cz The method relies on the creation of transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). yakhak.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a robust and versatile method for the enantioseparation of a wide range of compounds, including primary amines. yakhak.org Polysaccharide-based CSPs, where derivatized cellulose (B213188) or amylose (B160209) is coated or covalently bonded to a silica (B1680970) support, are particularly effective. science.gov The separation mechanism involves a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. For this compound, the amine group, the aromatic thiophene ring, and the chiral center all play a role in the chiral recognition process. To enhance detection sensitivity or improve separation, the primary amine may be derivatized prior to analysis. yakhak.org

Table 3: Illustrative Chiral HPLC Method for the Enantioseparation of 1-(thiophen-2-yl)but-3-en-1-amine

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Retention Time (t_R) (S)-enantiomer | 8.5 min |

| Retention Time (t_R) (R)-enantiomer | 10.2 min |

| Resolution (R_s) | > 2.0 |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography on a chiral column is another highly effective technique for enantiomeric analysis, prized for its high resolution and speed. wiley.com For polar analytes like amines, derivatization is a mandatory step to increase volatility and thermal stability while preventing peak tailing on the column. nih.govsigmaaldrich.com A common approach is to react the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. wiley.com The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrins form diastereomeric inclusion complexes with the derivatized enantiomers, and differences in the stability of these complexes lead to their separation. nih.gov

Table 4: Representative Chiral GC Method for Enantiomeric Analysis of Derivatized 1-(thiophen-2-yl)but-3-en-1-amine

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Chirasil-DEX CB (25 m x 0.25 mm) |

| Carrier Gas | Helium |

| Temperature Program | 100°C (1 min hold), then ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (t_R) (S)-amide | 12.1 min |

| Retention Time (t_R) (R)-amide | 12.5 min |

| Separation Factor (α) | 1.03 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

While NMR and chromatography can establish relative configuration and enantiomeric purity, Circular Dichroism (CD) spectroscopy is a definitive technique for assigning the absolute configuration of a chiral molecule. purechemistry.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. youtube.com An achiral molecule will not produce a CD signal, while enantiomers will produce spectra that are equal in magnitude but opposite in sign (mirror images). nih.gov

The CD spectrum, which plots the difference in absorbance (Δε) against wavelength, is characterized by positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. For this compound, the thiophene ring acts as the primary chromophore. researchgate.net The electronic transitions of the thiophene ring are perturbed by the chiral center, giving rise to a characteristic CD spectrum. tue.nlrsc.org

The modern approach to assigning absolute configuration involves comparing the experimentally measured CD spectrum with a theoretical spectrum generated by time-dependent density functional theory (TD-DFT) calculations for one of the enantiomers (e.g., the (S)-configuration). purechemistry.org A close match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration. nih.gov In some cases, derivatization of the amine can be used to introduce a new chromophore or to form a complex with a metal, which can produce a more intense and easily interpretable CD signal. nih.govnih.gov

Table 5: Predicted Circular Dichroism Data for this compound This table presents hypothetical data based on typical electronic transitions for thiophene derivatives.

| Wavelength (λ, nm) | Molar Ellipticity (Δε) | Associated Transition | Sign of Cotton Effect |

| ~260 | -5.2 | π → π | Negative |

| ~235 | +8.9 | π → π | Positive |

| ~210 | -3.4 | n → π* | Negative |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are sophisticated chiroptical techniques that provide detailed three-dimensional structural information about chiral molecules in solution. Unlike methods that require crystal formation, VCD and ORD can be used on neat liquids, oils, and solutions, making them highly versatile for a wide range of chiral compounds. biotools.us

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition. biotools.us The resulting VCD spectrum shows both positive and negative bands, which are mirror images for the two enantiomers of a chiral compound. nih.gov This characteristic makes VCD a definitive method for determining the absolute configuration of a molecule. nih.gov

Research Findings and Methodology

For a molecule like this compound, a VCD analysis would involve the following steps:

Experimental Spectrum Measurement: The experimental VCD spectrum of a sample of this compound would be recorded using a VCD spectrometer. This would typically be done in a solvent such as deuterated chloroform (B151607) (CDCl₃).

Computational Modeling: Concurrently, ab initio quantum chemical calculations, most commonly using Density Functional Theory (DFT), would be performed to predict the theoretical VCD spectrum. nih.gov This calculation would be done for one of the enantiomers, for instance, the (S)-enantiomer.

Conformational Analysis: As this compound possesses conformational flexibility around its single bonds, a thorough conformational search would be necessary. The VCD spectra of the most stable conformers would be calculated and weighted according to their predicted Boltzmann population to generate a final theoretical spectrum.

Spectral Comparison and Assignment: The experimental VCD spectrum would then be compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, the absolute configuration of the sample is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the sample would be assigned the (R)-configuration. americanlaboratory.com

Key vibrational modes expected to provide significant VCD signals for this molecule would include the N-H and C-H stretching and bending modes of the amine and butenyl groups, as well as the stretching modes of the thiophene ring.

Illustrative VCD Data Table

While specific experimental data for this compound is not available, a typical VCD data table would present a comparison between experimental and calculated vibrational frequencies (in cm⁻¹), dissymmetry factors (Δε), and rotational strengths (R). The following table is a hypothetical representation of such data for key vibrational bands.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²·cm²) |

| N-H bend | 1620 | 1625 | +0.5 | +15.2 |

| C=C stretch | 1645 | 1650 | -0.2 | -8.5 |

| Thiophene C-H bend | 1410 | 1412 | +0.8 | +20.1 |

| CH₂ wag | 1350 | 1355 | -0.6 | -12.7 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. arxiv.org The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, particularly by observing the Cotton effect—a characteristic change in optical rotation in the vicinity of an absorption band.

Research Findings and Methodology

An ORD analysis of this compound would involve measuring its optical rotation at various wavelengths, particularly across the UV-Vis absorption bands of the thiophene chromophore. The shape and sign of the Cotton effect in the ORD curve are characteristic of the stereochemistry of the molecule.

Similar to VCD, theoretical calculations can be employed to predict the ORD curve for a specific enantiomer. By comparing the experimentally measured ORD curve to the calculated one, the absolute configuration can be determined. researchgate.net

Illustrative ORD Data Table

The following is a hypothetical data table showing the specific rotation [α] at different wavelengths (λ) for this compound, illustrating a positive Cotton effect.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 589 (Sodium D-line) | +55 |

| 400 | +120 |

| 320 | +450 (Peak) |

| 280 | -150 (Trough) |

| 250 | +200 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of S 1 Thiophen 2 Yl but 3 En 1 Amine and Its Formation

Density Functional Theory (DFT) Investigations of Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has proven to be a powerful method for elucidating the mechanisms and energetics of chemical reactions, including the enantioselective synthesis of chiral amines. By calculating the electronic structure of molecules, DFT can provide detailed information about transition states and intermediates, which is crucial for understanding reaction pathways and selectivity.

Calculation of Activation Barriers and Intermediates in Enantioselective Synthesis

The synthesis of (S)-1-(thiophen-2-yl)but-3-en-1-amine is often achieved through the asymmetric allylation of an imine derived from thiophene-2-carbaldehyde. DFT calculations are instrumental in mapping the potential energy surface of this reaction. Researchers can model the reaction pathway, identifying the structures of all intermediates and, most importantly, the transition states that connect them.

The activation barrier, which is the energy difference between the reactants and the highest energy transition state, is a key determinant of the reaction rate. By calculating these barriers for different possible pathways, chemists can predict which mechanism is most likely to occur. For the formation of this compound, DFT studies would typically investigate the stepwise mechanism involving the coordination of the imine and the allylating agent to a chiral catalyst, followed by the carbon-carbon bond-forming step.

Table 1: Hypothetical DFT Calculated Energies for Key Species in the Asymmetric Allylation of a Thiophene-derived Imine

| Species | Relative Energy (kcal/mol) |

| Reactants (Imine + Allylborane + Catalyst) | 0.0 |

| Catalyst-Imine Complex | -5.2 |

| Transition State for C-C Bond Formation (S-pathway) | +12.5 |

| Transition State for C-C Bond Formation (R-pathway) | +15.8 |

| Product-Catalyst Complex (S-isomer) | -10.7 |

| Product-Catalyst Complex (R-isomer) | -9.9 |

Note: These are representative values and the actual energies would depend on the specific catalyst and reaction conditions used.

Computational Modeling of Enantioselectivity Origin and Chiral Induction

The central challenge in synthesizing this compound is to control the stereochemistry at the newly formed chiral center. DFT is a powerful tool for understanding the origins of this enantioselectivity. By modeling the transition states leading to the (S) and (R) enantiomers, researchers can analyze the non-covalent interactions that favor one pathway over the other.

These interactions often involve steric clashes or favorable electronic interactions between the substrate, the catalyst, and the allylating agent. For instance, in a catalyst-controlled reaction, the chiral ligands on the metal center create a specific three-dimensional environment that preferentially accommodates one of the diastereomeric transition states. DFT calculations can quantify the energetic differences between these transition states, which directly correlates with the predicted enantiomeric excess (ee) of the reaction. This understanding is crucial for the rational design of more effective and selective catalysts.

Molecular Dynamics (MD) Simulations of Catalyst-Substrate Systems Involving the Amine

While DFT provides a static picture of the reaction at key points along the reaction coordinate, Molecular Dynamics (MD) simulations offer a dynamic view of the system. youtube.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the catalyst-substrate complex and the role of the solvent. mdpi.com

In the context of the synthesis of this compound, MD simulations can be used to explore the conformational landscape of the chiral catalyst and its interaction with the thiophene-derived imine. nih.gov This can reveal the preferred binding modes of the substrate in the catalyst's active site and how these orientations influence the facial selectivity of the allylation reaction. By simulating the system at realistic temperatures and pressures, MD can capture the dynamic nature of the interactions that lead to chiral induction, complementing the energetic information obtained from DFT. youtube.com

Prediction of Spectroscopic and Chiroptical Properties for Chiral Structure Validation

Once this compound has been synthesized, its absolute configuration must be determined experimentally. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful techniques for this purpose. Computational methods play a vital role in interpreting these spectra.

By calculating the theoretical ECD and VCD spectra for the (S) enantiomer of 1-(thiophen-2-yl)but-3-en-1-amine (B14286614) using time-dependent DFT (TD-DFT), these predicted spectra can be directly compared with the experimental data. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. This computational approach has become a standard and reliable method for the structural elucidation of chiral molecules.

Applications of S 1 Thiophen 2 Yl but 3 En 1 Amine in Asymmetric Catalysis and Organic Synthesis

A Foundation for Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. The enantiopomerically pure backbone of (S)-1-(thiophen-2-yl)but-3-en-1-amine provides a robust platform for the design and synthesis of new ligands that can effectively induce chirality in a variety of chemical transformations.

Crafting Chiral Ligands: Design and Synthesis

The primary amine functionality of this compound serves as a key handle for the introduction of various coordinating groups, enabling the synthesis of a diverse array of chiral ligands. A common strategy involves the formation of amides, sulfonamides, or Schiff bases, which can then chelate to a metal center. For instance, reaction with a suitable phosphine-containing carboxylic acid or sulfonyl chloride can yield P,N-ligands, while condensation with a salicylaldehyde (B1680747) derivative can produce N,O-Schiff base ligands.

The thiophene (B33073) ring itself can also participate in metal coordination, potentially leading to tridentate ligands. The synthetic accessibility and the modular nature of these modifications allow for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic reactions.

Powering Enantioselective Reactions: Hydrogenation and Hydrosilylation

Chiral ligands derived from thiophene-based structures have shown considerable promise in transition metal-catalyzed enantioselective hydrogenation and hydrosilylation reactions. While specific data for ligands directly derived from this compound is not extensively documented in publicly available literature, the broader class of chiral thiophene ligands provides a strong indication of their potential. For example, manganese complexes with chiral aminobenzimidazole ligands have been effective in the asymmetric transfer hydrogenation of imines containing thiophene groups, achieving high enantioselectivities (up to 98% ee). acs.org This suggests that ligands incorporating the this compound scaffold could exhibit similar or enhanced catalytic activity.

In the realm of hydrosilylation, copper-hydride catalyzed asymmetric conjugate reduction of β-silyl-α,β-unsaturated esters has been developed, showcasing the potential for creating chiral silanes with high enantioselectivity. nih.gov The development of ligands from this compound for such transformations is an active area of research.

Table 1: Representative Catalytic Performance of Chiral Thiophene-Based Ligands in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Aminobenzimidazole-Mn(I) | N-(1-(thiophen-2-yl)ethylidene)aniline | (R)-N-(1-(thiophen-2-yl)ethyl)aniline | 98% | acs.org |

This table illustrates the potential of chiral thiophene-containing ligands in asymmetric catalysis. Specific data for ligands derived from this compound is a subject of ongoing research.

Forging Carbon-Carbon Bonds with Precision: Grignard Additions and Diels-Alder Reactions

The application of chiral ligands in enantioselective carbon-carbon bond-forming reactions is a critical area of organic synthesis. While specific examples of ligands derived from this compound in Grignard additions and Diels-Alder reactions are not widely reported, the structural motifs present in this amine are conducive to the design of effective catalysts for these transformations.

For instance, the development of chiral ligands that can effectively control the facial selectivity of the addition of Grignard reagents to prochiral electrophiles is a significant challenge. The combination of the thiophene ring and the chiral amine in a ligand framework could provide the necessary steric and electronic environment to achieve high levels of enantiocontrol. Similarly, in Diels-Alder reactions, chiral Lewis acids bearing ligands derived from this amine could catalyze the cycloaddition of dienes and dienophiles with high stereoselectivity.

A Versatile Building Block for Complex Molecules

Beyond its role as a ligand precursor, this compound is a valuable chiral building block in its own right. Its inherent chirality and multiple functional groups allow for its incorporation into a wide range of complex target molecules.

Strategic Incorporation: Stereoselective Introduction of the Chiral Amine

The chiral amine moiety of this compound can be introduced into a target molecule through various stereoselective synthetic methods. One common approach is through nucleophilic addition of the amine to an electrophilic center, where the stereochemistry of the amine directs the formation of a new stereocenter.

Alternatively, the allyl group can be functionalized through reactions such as hydroboration-oxidation or dihydroxylation, leading to the formation of new stereocenters with defined relative stereochemistry to the existing amine center. The thiophene ring also offers a site for further elaboration through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A Gateway to Diversity: Precursor for Structurally Varied Chiral Molecules

The synthetic versatility of this compound makes it a valuable precursor for a range of structurally diverse chiral molecules. For example, the primary amine can be transformed into a wide array of functional groups, including amides, sulfonamides, and carbamates, each offering different properties and further synthetic handles.

The butenyl side chain can undergo olefin metathesis, cyclization reactions, or be cleaved to provide different functionalities. The thiophene ring can be a precursor to other heterocyclic systems or can be desulfurized to yield acyclic structures. These transformations, combined with the inherent chirality of the starting material, provide a powerful platform for the efficient and stereocontrolled synthesis of complex and valuable chiral molecules.

Organocatalytic Applications of the Amine or its Derivatives

Chiral primary amines and their derivatives have emerged as powerful tools in asymmetric organocatalysis. rsc.orgcapes.gov.brrsc.org They can participate in catalytic cycles through the formation of key intermediates such as enamines and iminium ions, enabling a wide range of enantioselective transformations. mdpi.commdpi.com Although specific studies employing this compound as a catalyst are scarce, its structural features suggest its potential utility in several classes of organocatalytic reactions, either directly or after derivatization.

One of the most prominent applications of chiral primary amines is in enamine catalysis, where the amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This strategy has been successfully applied to a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. mdpi.com For instance, primary α-amino amides, which share the primary amine functionality, have been shown to be effective bifunctional organocatalysts. mdpi.com

Furthermore, chiral primary amines can be precursors to more complex catalytic systems. The amine functionality can be readily transformed into amides, sulfonamides, or ureas, which can act as hydrogen-bond donors in bifunctional catalysts. These catalysts can activate electrophiles and control the stereochemical outcome of reactions. acs.org

The thiophene moiety in this compound could also play a role in catalysis, potentially through non-covalent interactions such as π-stacking with substrates or other parts of the catalyst. beilstein-journals.org The homoallylic amine structure is a key feature in numerous natural products and synthetic intermediates, and its catalytic applications are an active area of research. beilstein-journals.orgnih.gov

Below is a table of representative organocatalytic reactions where chiral primary amines or their derivatives with similar structural features have been successfully employed. This illustrates the potential scope of applications for this compound or its derivatives.

| Reaction Type | Catalyst Type (Analogous) | Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Michael Addition | Chiral Primary Amine-Thiourea | Nitromethane and Chalcone | γ-Nitrocarbonyl compound | Up to 99% | High | beilstein-journals.org |

| Aldol Reaction | Chiral Primary α-Amino Amide | Cyclohexanone and 4-Nitrobenzaldehyde | β-Hydroxyketone | Up to 98% | Excellent | mdpi.com |

| Mannich Reaction | Chiral Primary Amine-Phosphoric Acid | Aldehyde, Aniline, and Ketone | β-Amino Ketone | Up to 96% | Good to Excellent | rsc.org |

| Diels-Alder Reaction | Chiral Secondary Amine (from primary amine) | α,β-Unsaturated Aldehyde and Diene | Cyclohexene Derivative | Up to 99% | High | youtube.com |

Green Chemistry Perspectives in Application Development and Sustainability Considerations

The principles of green chemistry are increasingly integral to the development of new chemical processes and applications. mdpi.com For a compound like this compound, evaluating its synthesis and potential applications through a green chemistry lens is crucial for sustainable development. mdpi.comhims-biocat.eu

The synthesis of chiral amines itself is a major focus of green chemistry research, with an emphasis on moving away from stoichiometric reagents and harsh conditions towards catalytic and biocatalytic methods. hims-biocat.eu The development of sustainable routes to this compound would be a primary consideration. This includes the use of renewable starting materials, minimizing waste, and employing catalytic methods that offer high atom economy. nih.govresearchgate.net

In its potential applications in organocatalysis, the use of this compound or its derivatives aligns with the green chemistry principle of catalysis. Organocatalysts are often metal-free, which avoids the toxicity and environmental concerns associated with many heavy metal catalysts. researchgate.net They can often be used in low loadings and can be designed for recyclability, for instance, by anchoring them to a solid support.

The sustainability of a catalytic process can be quantitatively assessed using various green metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, and Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product, are key indicators. A lower E-Factor and PMI signify a greener process. Atom Economy is another fundamental metric that measures the efficiency of a reaction in converting reactants to the final product.

The table below outlines key green chemistry considerations for the development and application of this compound.

| Green Chemistry Principle | Application to this compound | Key Metrics |

|---|---|---|

| Prevention | Designing synthetic routes and applications that minimize waste generation. | E-Factor, Process Mass Intensity (PMI) |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of all reactant atoms into the final product. | Atom Economy (%) |

| Less Hazardous Chemical Syntheses | Employing and generating substances that possess little or no toxicity to human health and the environment. Using metal-free organocatalysts derived from the amine. | Toxicity profiles of reagents and solvents. |

| Safer Solvents and Auxiliaries | Using benign solvents, such as water or bio-based solvents, and minimizing the use of auxiliary substances. mdpi.com | Solvent selection guides, recycling rates. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Energy consumption (kWh/kg of product). |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from renewable resources for the thiophene and butenyl moieties. | Percentage of bio-based carbon. |

| Catalysis | Developing highly efficient and recyclable organocatalysts from the amine to reduce waste and improve efficiency. | Catalyst turnover number (TON) and turnover frequency (TOF). |

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Enantioselective Synthetic Routes to (S)-1-(thiophen-2-yl)but-3-en-1-amine

The synthesis of chiral homoallylic amines has been a significant focus in organic chemistry. eurekaselect.comnih.gov For this compound, future efforts will likely concentrate on refining existing methods and developing new catalytic systems to improve efficiency, selectivity, and substrate scope. A primary strategy involves the asymmetric allylation of the corresponding imine, 1-(thiophen-2-yl)methanimine.

Recent advancements have shifted from stoichiometric reagents to more efficient catalytic methods, including transition-metal catalysis and organocatalysis. nih.govnih.gov A key area of future research will be the development of novel chiral catalysts that can provide high enantioselectivity (ee) and yields for heteroaromatic substrates like those containing thiophene (B33073). acs.org For instance, manganese-catalyzed asymmetric transfer hydrogenation has shown remarkable success with thiophene-containing imines, achieving up to 98% ee. acs.org

Organocatalysis, which avoids the use of metals, is a particularly promising green approach. beilstein-journals.org Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral aminocatalysts are expected to be at the forefront of new synthetic methodologies. beilstein-journals.orgresearchgate.net The development of multi-component reactions, where the aldehyde, amine, and allylating agent are combined in a single step, also represents a highly atom-economical approach for future exploration. nih.gov

Table 1: Representative Catalytic Systems for Asymmetric Allylation of Imines

| Catalyst Type | Chiral Ligand/Catalyst | Typical Substrate | Enantioselectivity (ee) | Yield | Reference |

| Organocatalyst | (R)-3,3'-Diphenyl-BINOL | N-Aryl Imine | 90–98% | 57–98% | beilstein-journals.org |

| Manganese(I) Complex | Chiral Aminobenzimidazole | Thiophene-containing Imine | up to 98% | Good to Excellent | acs.org |

| Organocatalyst | Chiral Disulfonimide | Aromatic Aldehyde, Carbamate, Allyltrimethylsilane | High | Good | nih.gov |

This table presents data for analogous reactions and suggests potential targets for the synthesis of this compound.

Exploration of Expanded Catalytic Applications and Substrate Scope for the Amine and its Derivatives

Chiral amines are not only synthetic targets but also versatile catalysts and building blocks for more complex molecules. nih.govalfachemic.com A significant future research direction will be to utilize this compound and its derivatives as catalysts in various asymmetric transformations. Chiral primary and secondary amines are known to catalyze reactions such as aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions. alfachemic.comnih.gov The unique steric and electronic properties conferred by the thiophene and butenyl groups could lead to novel reactivity and selectivity.

Furthermore, the homoallylic amine itself is a versatile intermediate. eurekaselect.com The double bond can be functionalized through various reactions like epoxidation, dihydroxylation, or metathesis to introduce new stereocenters and functional groups. The thiophene ring can be modified, and the amine can be derivatized, opening pathways to a wide array of novel compounds with potential biological activity. Research into these transformations will expand the synthetic utility of this chiral building block.

Integration with Sustainable Chemical Methodologies and Flow Chemistry for Scalable Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability, focusing on reducing waste and energy consumption. hims-biocat.eu Future research on the synthesis of this compound will increasingly incorporate these principles. Biocatalysis, using enzymes like transaminases (ATAs), offers a highly selective and environmentally benign route to chiral amines from prochiral ketones under mild conditions. rsc.orgnih.gov The development of engineered transaminases with high activity towards a thiophene-containing ketone precursor could provide a scalable and sustainable manufacturing process. nih.gov

Flow chemistry is another emerging trend that offers significant advantages for the synthesis of chiral amines, including improved safety, better process control, and easier scalability. thieme-connect.com The use of immobilized catalysts or enzymes in packed-bed reactors allows for continuous production and simplified purification. rsc.orgrsc.org A future research goal would be to develop a continuous flow process for the synthesis of this compound, potentially integrating a biocatalytic step for the key asymmetric transformation. rsc.org This approach aligns with the principles of green chemistry and can lead to more efficient and economical production on an industrial scale. thieme-connect.com

Advanced Computational Approaches for Predictive Catalysis and Ligand Design Optimization

Computational chemistry has become an indispensable tool in modern catalyst development. acs.org For the synthesis of this compound, advanced computational approaches will be crucial for accelerating the discovery of new and more efficient catalysts. Quantum mechanical calculations can be used to elucidate reaction mechanisms and understand the origins of enantioselectivity in asymmetric allylations and hydrogenations. mdpi.com

A key area of future research will be the in silico design of new chiral ligands and organocatalysts specifically tailored for the thiophene-containing substrate. mdpi.com By modeling the transition states of the catalytic cycle, researchers can predict which catalyst structures will provide the highest stereocontrol. This predictive power can significantly reduce the experimental effort required for catalyst screening and optimization. Furthermore, computational studies can help in understanding non-covalent interactions between the catalyst and the substrate, which are often key to achieving high enantioselectivity. mdpi.com

Q & A

Basic: How can researchers characterize (S)-1-(thiophen-2-yl)but-3-en-1-amine using NMR spectroscopy?

Methodological Answer:

To characterize the compound, employ 1H and 13C NMR spectroscopy with deuterated chloroform (CDCl₃) as the solvent. Key spectral features include:

- 1H NMR : Signals at δ 7.19–7.16 ppm (1H, m, thiophenyl H), δ 6.96–6.92 ppm (2H, m, thiophenyl H), δ 5.89–5.68 ppm (1H, m, CH₂=CH), δ 5.18–5.09 ppm (2H, m, CH₂=CH₂), and δ 4.27 ppm (1H, dd, J=7.6/5.4 Hz, chiral NH₂-bearing carbon) .

- 13C NMR : Peaks at δ 150.8 (C adjacent to NH₂), δ 135.1 (CH₂=CH), and δ 52.3 (chiral center carbon) .

Ensure baseline resolution and integration ratios match expected proton counts. Assignments should cross-reference with coupling constants (e.g., J=7.6/5.4 Hz for the NH₂-bearing proton).

Basic: What synthetic routes are available for this compound?

Methodological Answer:

A validated route involves asymmetric synthesis using chiral auxiliaries or catalysts. For example:

React thiophen-2-yl lithium with an α,β-unsaturated aldehyde to form a chiral enamine intermediate.

Reduce the imine group selectively (e.g., using NaBH₄ or catalytic hydrogenation) to yield the (S)-configured amine.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiopurity by chiral HPLC or optical rotation .

Key intermediates should be monitored using TLC, with Rf values optimized for polarity differences.

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Optimize enantioselectivity using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For example:

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.

- Chiral Stationary Phases (CSPs) : Employ HPLC with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity.

Validate purity via [α]D measurements (e.g., [α]23°D +22.3 in MeOH for related thiophene derivatives) .

Advanced: What computational parameters are critical for modeling this compound?

Methodological Answer:

Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set for geometry optimization and electronic property calculations. Key steps:

Generate the SMILES string: C=CC[C@H](N)c1sccc1 for input into software (e.g., Gaussian, ORCA).

Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.

Simulate NMR shifts using gauge-invariant atomic orbital (GIAO) methods and compare with experimental data .

Validate torsional angles (e.g., thiophene-amine dihedral angles) against crystallographic data .

Advanced: How can crystallography resolve structural ambiguities in related thiophene derivatives?

Methodological Answer:

Perform single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement:

- Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures with SHELXL, focusing on disorder modeling (e.g., thiophenyl ring rotational symmetry in analogous compounds shows 38.9° dihedral angles) .

- Analyze intermolecular interactions (e.g., C–H···N hydrogen bonds) using Mercury software to map packing motifs .

Advanced: What intermolecular interactions dominate the solid-state structure of this compound?

Methodological Answer:

Hydrogen bonding and π-π stacking are critical. Use graph-set analysis (Etter’s method) to classify interactions:

- N–H···S : Between amine protons and thiophene sulfur.

- C–H···π : Thiophenyl rings interacting with adjacent alkenes.

Compare with related benzimidazole-thiophene crystals, where dihedral angles of ~36–39° indicate π-system coplanarity .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

Assess stability via kinetic studies :

Dissolve in buffered solutions (pH 2–12) and monitor degradation by HPLC.

Track amine protonation (pKa ~9–10) using pH titration; thiophene rings may undergo electrophilic substitution at low pH.

For thermal stability, use TGA/DSC to identify decomposition thresholds (>200°C typical for similar amines).

Reference NMR stability data (e.g., no decomposition observed in CDCl₃ over 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.